(Z)-Ethyl 3-acetamidobut-2-enoate
Overview
Description
(Z)-Ethyl 3-acetamidobut-2-enoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of butenoic acid and features an acetamido group and an ethyl ester group.
Mechanism of Action
Result of Action
The molecular and cellular effects of (Z)-Ethyl 3-acetamidobut-2-enoate’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors impact the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-acetamidobut-2-enoate typically involves the reaction of ethyl acetoacetate with acetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate intermediate. The reaction proceeds through the following steps:
- Formation of the enolate ion from ethyl acetoacetate.
- Nucleophilic attack of the enolate ion on acetamide.
- Subsequent elimination of water to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (Z)-Ethyl 3-acetamidobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
(Z)-Ethyl 3-acetamidobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Ethyl 3-acetamidobut-2-enoate: Lacks the (Z)-configuration, leading to different chemical properties.
Methyl 3-acetamidobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-2-butenoate: Contains an amino group instead of an acetamido group.
Uniqueness: (Z)-Ethyl 3-acetamidobut-2-enoate is unique due to its (Z)-configuration, which can influence its reactivity and interaction with biological molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its (E)-isomer .
Biological Activity
(Z)-Ethyl 3-acetamidobut-2-enoate, with the molecular formula CHNO, is an organic compound that has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound is a derivative of butenoic acid characterized by the presence of an acetamido group and an ethyl ester group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated effectiveness against several strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Initial findings suggest that it may inhibit key inflammatory pathways, although the exact mechanisms remain to be fully elucidated. The inhibition of pro-inflammatory cytokines could position this compound as a candidate for managing inflammatory disorders .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent. Further research is needed to determine the specific pathways through which this compound exerts its effects on cancer cells .
The detailed mechanism of action for this compound is not yet fully understood. However, it is hypothesized that its biological activity may be linked to its structural features, particularly the acetamido and ethyl ester groups, which could interact with biological targets such as enzymes or receptors involved in inflammation and microbial resistance .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl 3-acetamidobut-2-enoate | Non-Z configuration | Less effective antimicrobial activity |
Methyl 3-acetamidobut-2-enoate | Methyl ester | Similar anti-inflammatory properties |
Ethyl 3-amino-2-butenoate | Amino group | Different mechanism; potential neuroactive |
This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of this compound in pharmacological research.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential use in developing new antibacterial agents.
- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide-induced inflammation in macrophages, this compound reduced levels of TNF-alpha and IL-6, indicating a promising role in controlling inflammatory responses .
- Cytotoxic Effects : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis, warranting further investigation into its anticancer properties .
Properties
IUPAC Name |
ethyl (Z)-3-acetamidobut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWGWPKGHGLOY-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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